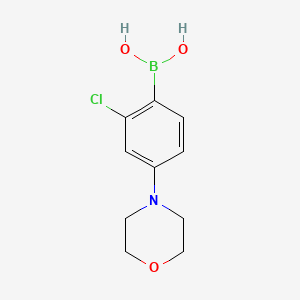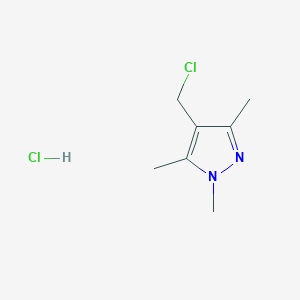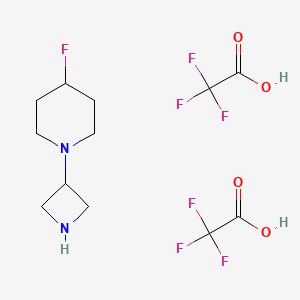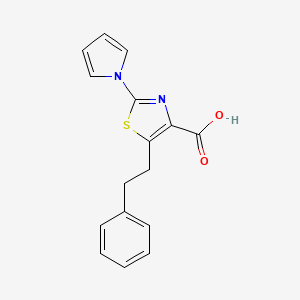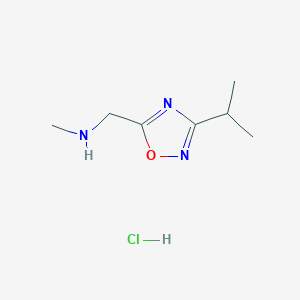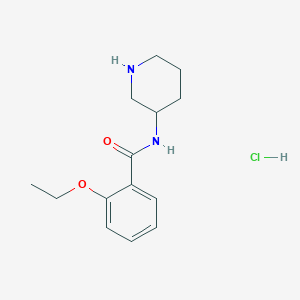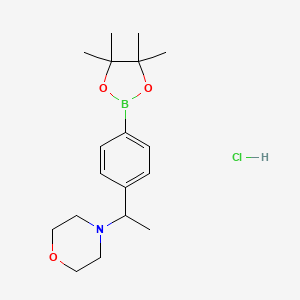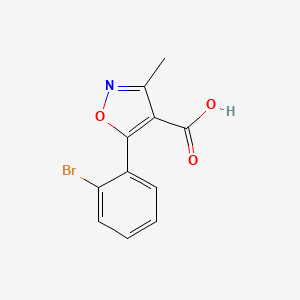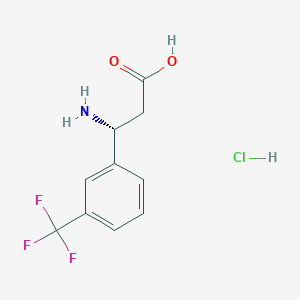
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hcl
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of trifluoromethylated compounds is a significant area of research due to the importance of the CF3 group . A scalable and operationally simple radical trifluoromethylation methodology has been reported, which uses trifluoroacetic anhydride, pyridine N-oxide, and photoredox catalysis . Another method involves the selective reduction of a mixture of 1-(3,3-diethoxypropyl)-3-(trifluoromethyl)benzene and ethyl 3-(3-(trifluoromethyl)phenyl)propanoate .Molecular Structure Analysis
The molecular structure of related compounds has been studied. For example, the structure of 3-(3-Trifluoromethylphenyl)propionic acid has been provided . In the crystal, molecules are linked via pairs of O—H…O hydrogen bonds, forming inversion dimers .Chemical Reactions Analysis
The trifluoromethylation reaction is a key step in the synthesis of trifluoromethylated compounds . This reaction involves the use of trifluoroacetic anhydride, pyridine N-oxide, and photoredox catalysis to affect a facile decarboxylation to the CF3 radical .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been reported. For example, the molecular weight of ®-2-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid is 233.19 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 6 .Wissenschaftliche Forschungsanwendungen
Trifluoromethyl (TFM, -CF3) group-containing drugs have been approved by the FDA for various diseases and disorders over the last 20 years . The trifluoromethyl group is one of the pharmacophores in these drugs .
The specific scientific field would be pharmaceutical chemistry. The trifluoromethyl group is incorporated into potential drug molecules, including their syntheses and uses for various diseases and disorders .
One example of a method of application or experimental procedure is the transformation of the free amine into pexidartinib by reducing amination .
As for the results or outcomes obtained, the review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
-
3-(3-(Trifluoromethyl)phenyl)propanoic acid : This compound is used in the field of pharmaceutical chemistry. It’s a white to slightly pale yellow crystal or lump with a CAS Number of 585-50-2 . The specific applications or experimental procedures weren’t mentioned in the source.
-
3-(Trifluoromethyl)phenylboronic Acid : This compound is used in the field of organic metal reagents and organic boron. It’s a white to light yellow powder or crystal with a CAS Number of 1423-26-3 . The specific applications or experimental procedures weren’t mentioned in the source.
-
3-(Trifluoromethyl)phenylacetic acid : This compound was used in the preparation of N,N-diethyl [(α,α,α-triuoro-m-tolyl)]acetamide (DM156) .
-
3-(3-(Trifluoromethyl)phenyl)propanoic acid : This compound is used in the field of pharmaceutical chemistry. It’s a white to slightly pale yellow crystal or lump with a CAS Number of 585-50-2 . The specific applications or experimental procedures weren’t mentioned in the source.
-
3-(Trifluoromethyl)phenylboronic Acid : This compound is used in the field of organic metal reagents and organic boron. It’s a white to light yellow powder or crystal with a CAS Number of 1423-26-3 . The specific applications or experimental procedures weren’t mentioned in the source.
-
3-(Trifluoromethyl)phenylacetic acid : This compound was used in the preparation of N,N-diethyl [(α,α,α-triuoro-m-tolyl)]acetamide (DM156) .
Safety And Hazards
The safety and hazards of related compounds have been reported. For example, 3,3,3-Trifluoro-2-(trifluoromethyl)propanoic acid may cause skin and eye irritation and may cause respiratory irritation . Personal protective equipment/face protection should be worn, and dust formation should be avoided .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3R)-3-amino-3-[3-(trifluoromethyl)phenyl]propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2.ClH/c11-10(12,13)7-3-1-2-6(4-7)8(14)5-9(15)16;/h1-4,8H,5,14H2,(H,15,16);1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSXUXMHRGZUXDZ-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@@H](CC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-Amino-3-(3-(trifluoromethyl)phenyl)propanoic acid hcl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



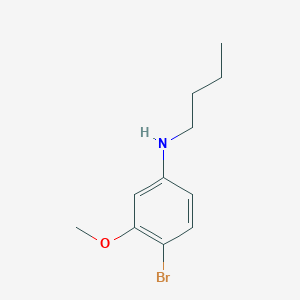
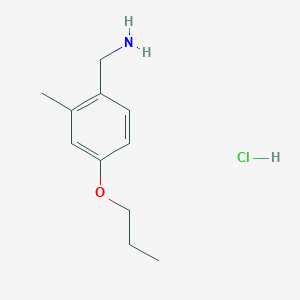
![Tert-butyl 2-(4-tert-butylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1407379.png)
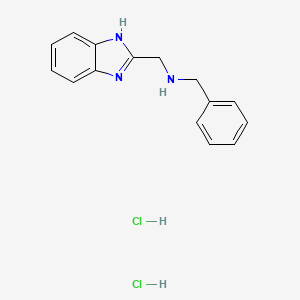
![3-[5-(4-Fluorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1407381.png)
![2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1407382.png)
